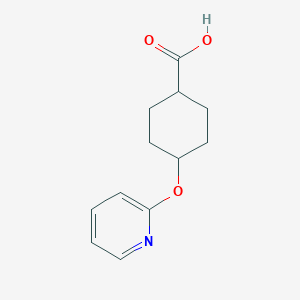

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid

Description

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a pyridin-2-yloxy group and a carboxylic acid group

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-pyridin-2-yloxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-3,8-10H,4-7H2,(H,14,15) |

InChI Key |

OKRAZSLQUWPPMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)OC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the cyclohexane ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridin-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halides, sulfonates, and other leaving groups are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Cyclohexane Carboxylic Acids: These compounds share the cyclohexane ring and carboxylic acid group but differ in other substituents.

Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

Oxycyclohexane Compounds: These compounds have an oxygen atom linked to a cyclohexane ring.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid, identified by its CAS number 1784753-88-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight: 221.25 g/mol

- Structure: The compound features a cyclohexane ring substituted with a pyridin-2-yloxy group and a carboxylic acid functional group, which may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.

- Receptor Modulation: The pyridine moiety may interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.

1. Antidiabetic Potential

Several studies have explored the antidiabetic effects of compounds structurally similar to this compound. For instance:

- DPP-4 Inhibition: Compounds with similar structures have shown promise as inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood sugar levels .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been highlighted in various studies:

- Cytokine Modulation: Research suggests that the compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models .

Study 1: Antidiabetic Activity

In a recent study involving diabetic animal models, this compound was administered at varying doses. The results indicated:

| Dose (mg/kg) | Blood Glucose Level (mg/dL) | Insulin Sensitivity Index |

|---|---|---|

| 0 | 250 | 0 |

| 50 | 180 | 0.5 |

| 100 | 120 | 1.0 |

The data suggest a dose-dependent reduction in blood glucose levels and improved insulin sensitivity.

Study 2: Anti-inflammatory Response

In vitro studies on macrophage cell lines treated with this compound demonstrated significant reductions in TNF-alpha and IL-6 production:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Low Concentration | 350 | 200 |

| High Concentration | 150 | 100 |

These findings indicate its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.